![molecular formula C18H14F3NO3 B13240180 2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B13240180.png)
2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid is a complex organic compound characterized by the presence of a fluorenyl group, a formamido group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid typically involves multiple steps, starting from readily available starting materialsThe final step involves the deprotection of the Fmoc group to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or alkyl groups .
Applications De Recherche Scientifique
2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or as a component of drug delivery systems.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid include:
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (3S)-4-(4-Bromophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid .
Uniqueness
The uniqueness of this compound lies in its combination of a fluorenyl group, a formamido group, and a trifluoromethyl group. This unique structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C18H14F3NO3 |
|---|---|
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
2-(9H-fluorene-9-carbonylamino)-3,3,3-trifluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C18H14F3NO3/c1-17(16(24)25,18(19,20)21)22-15(23)14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,14H,1H3,(H,22,23)(H,24,25) |
Clé InChI |
ZDSOHPRMTZALIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)(C(F)(F)F)NC(=O)C1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13240100.png)
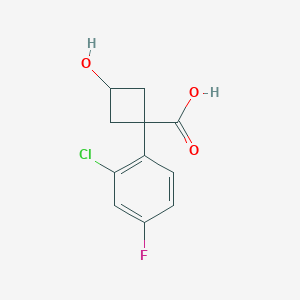
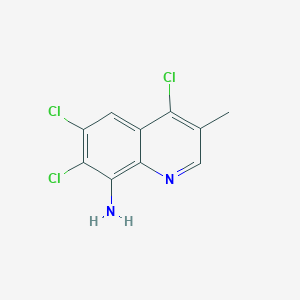
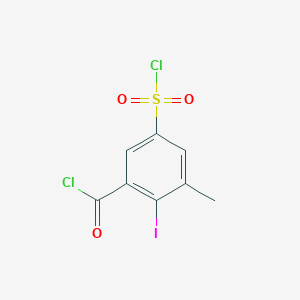
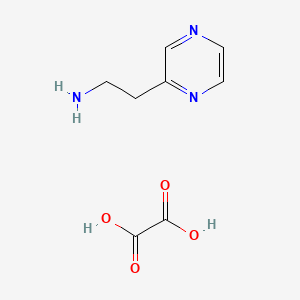
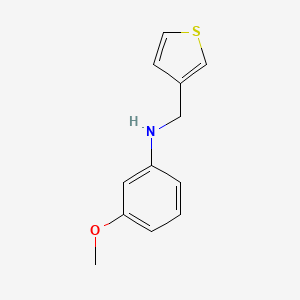
![{8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13240134.png)
![N-[(4-bromothiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13240142.png)


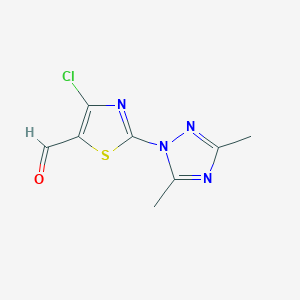
![1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine](/img/structure/B13240153.png)


